molecular formula C25H27N3O4 B2590254 N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-02-7

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No. B2590254
CAS RN: 872862-02-7
M. Wt: 433.508
InChI Key: SWCQEWZSFIZIBW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, also known as EPI-001, is a small molecule inhibitor that has shown potential in the treatment of prostate cancer. EPI-001 works by targeting the androgen receptor (AR), which is a key player in the development and progression of prostate cancer.

Scientific Research Applications

Anti-Tubercular Activity

N-(4-ethoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide: has been investigated for its anti-tubercular properties. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates the search for novel therapeutic agents. Researchers have synthesized and evaluated derivatives of this compound for their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds from this series demonstrated significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Further studies revealed their efficacy (IC~90~ values) and confirmed their non-toxicity to human cells. These findings suggest that this compound class holds promise as a potential anti-TB drug candidate.

Catalysis and Synthetic Applications

While not extensively studied, the compound’s functional groups (including the carbonyl and piperidine moieties) could potentially serve as catalytic centers. Researchers might explore its reactivity in various transformations, such as protodeboronation reactions . Investigating its role as a catalyst or ligand in organic synthesis could reveal new synthetic methodologies or lead to the discovery of valuable reactions.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-2-32-19-12-10-18(11-13-19)26-25(31)24(30)21-16-28(22-9-5-4-8-20(21)22)17-23(29)27-14-6-3-7-15-27/h4-5,8-13,16H,2-3,6-7,14-15,17H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCQEWZSFIZIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

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